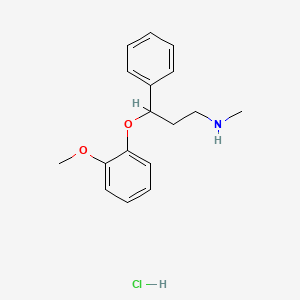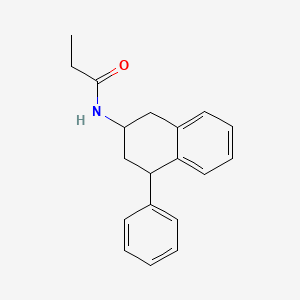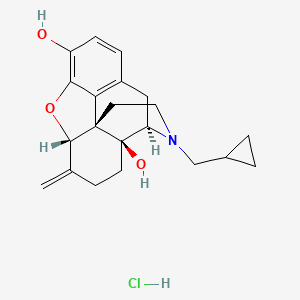
ナルメフェン塩酸塩
概要
説明
ナルメフェン塩酸塩は、主にオピオイド過剰摂取の影響を打ち消し、アルコール依存症の成人のアルコール摂取量を減らすために使用される合成オピオイド拮抗薬です . ナルメフェンは、ナルトレキソンの6-メチレン類似体であり、構造は類似していますが、水素原子がメチレン基で置き換えられています . この化合物は、呼吸抑制、鎮静、低血圧などのオピオイドの効果を防ぐまたは逆転させる能力で知られています .
2. 製法
合成ルートと反応条件: ナルメフェン塩酸塩は、ナルトレキソンから出発する一連の化学反応によって合成されます。合成には通常、次のようなものがあります。
原料: ナルトレキソン
試薬: ヨードメタン、塩基(例:炭酸カリウム)
条件: 適切な溶媒(例:ジメチルホルムアミド)中で還流
工業生産方法: ナルメフェン塩酸塩の工業生産には、収率と純度を高くするために反応条件を最適化することが含まれます。 これには、試薬の濃度、反応温度、再結晶などの精製工程を制御することが含まれます . さらに、最終製品の安定性を高めるために、酸化防止剤と浸透圧調整剤が組み込まれています .
科学的研究の応用
ナルメフェン塩酸塩は、科学研究において幅広い応用範囲があります。
作用機序
ナルメフェン塩酸塩は、脳内のオピオイド受容体に結合することで効果を発揮します。 それは、μ-オピオイド受容体とδ-オピオイド受容体では拮抗薬として、κ-オピオイド受容体では部分アゴニストとして作用します . これらの受容体を遮断することにより、ナルメフェン塩酸塩は、陶酔感や呼吸抑制などのオピオイドの典型的な効果を防ぎます . これは、脳内の報酬経路を調節することにより、オピオイド過剰摂取の治療とアルコール摂取量の削減に効果があります .
6. 類似の化合物との比較
ナルメフェン塩酸塩は、ナルトレキソンやナロキソンなどの他のオピオイド拮抗薬と似ています . ナルメフェンは、いくつかのユニークな特徴を持っています。
作用時間の延長: ナルメフェン塩酸塩は、ナロキソンと比較して半減期が長く、長期間のオピオイド逆転に効果的です
経口バイオアベイラビリティの向上: ナルメフェン塩酸塩は、ナルトレキソンと比較して、経口摂取した場合に吸収されやすいです.
肝臓毒性の軽減: ナルトレキソンとは異なり、ナルメフェン塩酸塩は、用量依存性の肝臓毒性を示しません.
類似の化合物:
ナルトレキソン: オピオイド依存症およびアルコール依存症に使用される別のオピオイド拮抗薬。
ナロキソン: 主にオピオイド過剰摂取の緊急治療に使用される短時間作用型のオピオイド拮抗薬。
ナルメフェン塩酸塩は、作用時間の延長と安全性プロファイルの向上により、オピオイド過剰摂取とアルコール依存症の管理における貴重なツールとなっています .
生化学分析
Biochemical Properties
Nalmefene hydrochloride plays a crucial role in biochemical reactions by interacting with various enzymes, proteins, and other biomolecules. It primarily targets the mu-opioid receptors in the brain, where it acts as a competitive antagonist. By binding to these receptors, nalmefene hydrochloride prevents the activation of the opioid signaling pathway, thereby inhibiting the effects of opioid agonists. Additionally, nalmefene hydrochloride has been shown to interact with other opioid receptors, including delta and kappa receptors, although its affinity for these receptors is lower .
Cellular Effects
Nalmefene hydrochloride exerts significant effects on various types of cells and cellular processes. In neuronal cells, it inhibits the opioid-induced suppression of neurotransmitter release, thereby restoring normal synaptic function. This action is particularly important in reversing the respiratory depression caused by opioid overdose. Nalmefene hydrochloride also influences cell signaling pathways by modulating the activity of G-protein-coupled receptors, leading to changes in intracellular cAMP levels and protein kinase activity. Furthermore, nalmefene hydrochloride has been shown to affect gene expression by altering the transcriptional activity of opioid-responsive genes .
Molecular Mechanism
The molecular mechanism of action of nalmefene hydrochloride involves its binding interactions with opioid receptors. As a competitive antagonist, nalmefene hydrochloride binds to the mu-opioid receptors with high affinity, preventing the binding of opioid agonists. This inhibition blocks the downstream signaling cascade, including the inhibition of adenylate cyclase, reduction in cAMP levels, and subsequent decrease in protein kinase A activity. Additionally, nalmefene hydrochloride may induce conformational changes in the receptor, further preventing its activation by opioid agonists .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of nalmefene hydrochloride have been observed to change over time. The stability of nalmefene hydrochloride is a critical factor, as it can degrade and form dimers, reducing its efficacy. Studies have shown that nalmefene hydrochloride is stable at room temperature for several hours, but prolonged exposure to light and higher temperatures can lead to degradation. Long-term effects on cellular function have been observed in both in vitro and in vivo studies, with nalmefene hydrochloride maintaining its antagonistic activity over extended periods .
Dosage Effects in Animal Models
The effects of nalmefene hydrochloride vary with different dosages in animal models. At low doses, nalmefene hydrochloride effectively reverses opioid-induced respiratory depression without causing significant adverse effects. At higher doses, nalmefene hydrochloride can induce withdrawal symptoms in opioid-dependent animals and may cause toxicity. Threshold effects have been observed, where a minimum effective dose is required to achieve the desired antagonistic effect, and exceeding this dose can lead to adverse outcomes .
Metabolic Pathways
Nalmefene hydrochloride is extensively metabolized in the liver, primarily through conjugation with glucuronic acid. The resulting glucuronide metabolite is inactive and is excreted in the urine. Additionally, nalmefene hydrochloride undergoes N-dealkylation, producing a metabolite with minimal pharmacological activity. The metabolic pathways of nalmefene hydrochloride involve various enzymes, including UDP-glucuronosyltransferases and cytochrome P450 enzymes, which facilitate its biotransformation and elimination .
Transport and Distribution
Within cells and tissues, nalmefene hydrochloride is transported and distributed through various mechanisms. It can cross the blood-brain barrier, allowing it to reach its target receptors in the central nervous system. Nalmefene hydrochloride interacts with transporters and binding proteins that facilitate its uptake and distribution within cells. Its localization and accumulation in specific tissues are influenced by factors such as lipid solubility and protein binding affinity .
Subcellular Localization
Nalmefene hydrochloride exhibits specific subcellular localization, which affects its activity and function. It is primarily localized in the plasma membrane, where it interacts with opioid receptors. Additionally, nalmefene hydrochloride may be targeted to specific compartments or organelles through post-translational modifications or targeting signals. These localization mechanisms ensure that nalmefene hydrochloride exerts its antagonistic effects at the appropriate sites within the cell .
準備方法
Synthetic Routes and Reaction Conditions: Nalmefene hydrochloride is synthesized through a series of chemical reactions starting from naltrexone. . The synthesis typically involves:
Starting Material: Naltrexone
Reagents: Methylene iodide, base (e.g., potassium carbonate)
Conditions: Reflux in an appropriate solvent (e.g., dimethylformamide)
Industrial Production Methods: The industrial production of nalmefene hydrochloride involves optimizing the reaction conditions to ensure high yield and purity. This includes controlling the concentration of reagents, reaction temperature, and purification steps such as recrystallization . Additionally, the stability of the final product is enhanced by incorporating antioxidants and osmotic pressure modifiers .
化学反応の分析
反応の種類: ナルメフェン塩酸塩は、次のようないくつかの種類の化学反応を起こします。
酸化: 過酸化水素などの酸化剤を使用して、ナルメフェンN-オキシドに変換されます。
還元: 水素化ホウ素ナトリウムなどの還元剤を使用して、ナルメフェンN-オキシドをナルメフェンに戻します。
置換: 臭素などのハロゲン化剤を使用して、6位でハロゲン化されます。
一般的な試薬と条件:
酸化: 水性媒体中の過酸化水素。
還元: メタノール中の水素化ホウ素ナトリウム。
置換: クロロホルムなどの有機溶媒中の臭素。
主要な生成物:
酸化: ナルメフェンN-オキシド
還元: ナルメフェン
置換: 6-ブロモナルメフェン
類似化合物との比較
Naltrexone: Another opioid antagonist used for opioid and alcohol dependence.
Naloxone: A short-acting opioid antagonist used primarily for emergency treatment of opioid overdose.
Nalmefene hydrochloride stands out due to its longer duration of action and improved safety profile, making it a valuable tool in the management of opioid overdose and alcohol dependence .
特性
IUPAC Name |
(4R,4aS,7aS,12bS)-3-(cyclopropylmethyl)-7-methylidene-2,4,5,6,7a,13-hexahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinoline-4a,9-diol;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25NO3.ClH/c1-12-6-7-21(24)16-10-14-4-5-15(23)18-17(14)20(21,19(12)25-18)8-9-22(16)11-13-2-3-13;/h4-5,13,16,19,23-24H,1-3,6-11H2;1H/t16-,19+,20+,21-;/m1./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GYWMRGWFQPSQLK-OPHZJPRHSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=C1CCC2(C3CC4=C5C2(C1OC5=C(C=C4)O)CCN3CC6CC6)O.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C=C1CC[C@]2([C@H]3CC4=C5[C@]2([C@H]1OC5=C(C=C4)O)CCN3CC6CC6)O.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26ClNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
55096-26-9 (Parent) | |
| Record name | Nalmefene hydrochloride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0058895640 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID70891705 | |
| Record name | Nalmefene hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70891705 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
375.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
58895-64-0 | |
| Record name | Nalmefene hydrochloride | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=58895-64-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Nalmefene hydrochloride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0058895640 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Nalmefene hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70891705 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (5a)-17-(Cyclopropylmethyl)-4,5-epoxy-6-methylene-morphinan-3,14-diol hydrochlo-ride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | NALMEFENE HYDROCHLORIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/K7K69QC05X | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


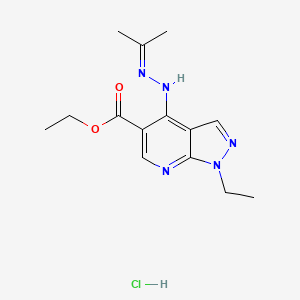
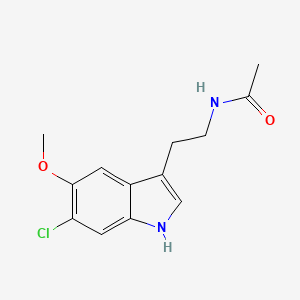
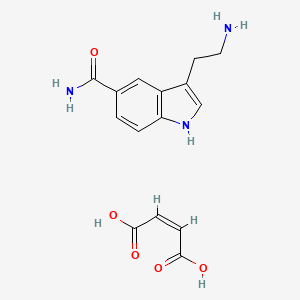
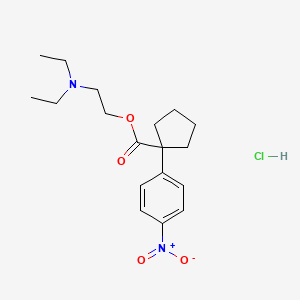
![2-(3,4-dichlorophenyl)-N-methyl-N-[(1R,2R)-2-pyrrolidin-1-ylcyclohexyl]acetamide;hydrochloride](/img/structure/B1662555.png)
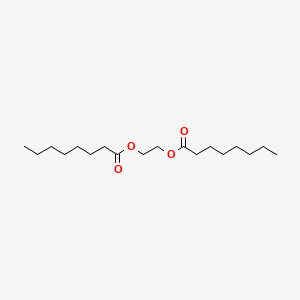
![2-(3,4-dichlorophenyl)-N-methyl-N-[(1R,2R)-2-pyrrolidin-1-ylcyclohexyl]acetamide;hydrochloride](/img/structure/B1662558.png)

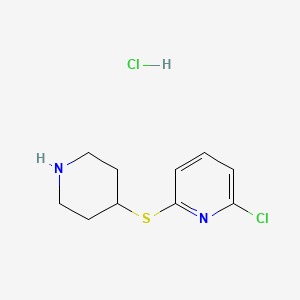
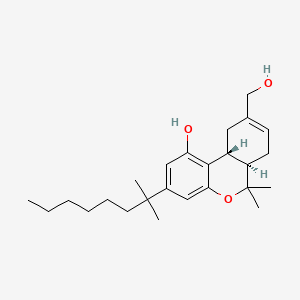
![N-[2-[4-[3-[4-amino-5-chloro-2-[(3,5-dimethoxyphenyl)methoxy]phenyl]-3-oxopropyl]piperidin-1-yl]ethyl]methanesulfonamide;hydrochloride](/img/structure/B1662568.png)

